2-(3-Fluorobenzoyl)pyridine
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Overview
Description
2-(3-Fluorobenzoyl)pyridine is a chemical compound with the molecular formula C₁₂H₈FNO. It belongs to the class of fluoropyridines, which are derivatives of pyridine containing fluorine substituents
Mechanism of Action
Target of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . They are often used in the synthesis of more complex molecules, such as in Suzuki–Miyaura coupling reactions .
Biochemical Pathways
and Nocardia sp., which can utilize pyridine as a sole carbon, nitrogen, and energy source .
Result of Action
Some pyridine derivatives have been studied for their anti-proliferative activity against human promyelotic leukemia (hl-60) cells .
Action Environment
The action of 2-(3-Fluorobenzoyl)pyridine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reagents, can affect the outcome of reactions involving this compound .
Preparation Methods
The synthesis of fluorinated pyridines, including 2-(3-Fluorobenzoyl)pyridine, involves several methods. One common approach is the fluorination of pyridine by complex AlF₃ and CuF₂ at high temperatures (450–500 °C), which forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-(3-Fluorobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Scientific Research Applications
2-(3-Fluorobenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are of interest due to their potential use as imaging agents in radiotherapy.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique biological properties.
Industry: The compound is used in the development of new agricultural products with improved physical, biological, and environmental properties.
Comparison with Similar Compounds
2-(3-Fluorobenzoyl)pyridine can be compared with other fluorinated pyridines such as 2-(2-Fluorobenzoyl)pyridine . While both compounds share similar structural features, the position of the fluorine atom can lead to differences in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLDNQFSQDHACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441042 |
Source
|
Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-78-7 |
Source
|
Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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